Penicillin V-d5

描述

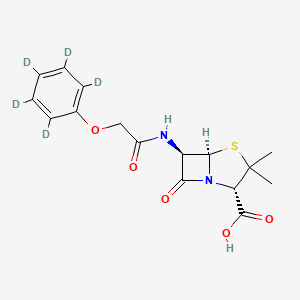

Penicillin V-d5 (C₁₆H₁₃D₅N₂O₅S; CAS 1356837-87-0) is a deuterated variant of Penicillin V, a β-lactam antibiotic used clinically for bacterial infections. The deuterium substitution occurs at five hydrogen positions on the phenyl ring (phenyl-d5), enhancing its utility in analytical applications . Its primary roles include:

- Mass Spectrometry (MS): Acts as an internal standard for precise quantification of Penicillin V in biological matrices due to minimal isotopic interference .

- Nuclear Magnetic Resonance (NMR): Simplifies spectral interpretation by reducing hydrogen signals, aiding structural and dynamic studies of Penicillin V .

This compound is available in free acid (MW: 355.42) and potassium salt (C₁₆D₅H₁₂KN₂O₅S; CAS 2699607-22-0; MW: 393.51) forms, with ≥98% chemical purity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Penicillin V-d5 involves the incorporation of deuterium atoms into the phenoxymethyl group of Penicillin V. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles to the synthesis of Penicillin V, with additional steps to introduce deuterium. The process begins with the fermentation of Penicillium molds to produce Penicillin G, which is then chemically modified to obtain Penicillin V. Deuterium is introduced during the chemical modification steps, often using deuterated acetic acid or other deuterated reagents .

化学反应分析

Types of Reactions

Penicillin V-d5 undergoes various chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.

Oxidation: Oxidative reactions can occur at the phenoxymethyl group, especially under acidic or basic conditions.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Hydrolysis: Beta-lactamase enzymes or acidic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Hydrolysis: Penicilloic acid.

Oxidation: Various oxidized derivatives of the phenoxymethyl group.

Substitution: Substituted phenoxymethyl derivatives.

科学研究应用

Analytical Chemistry

Penicillin V-d5 is utilized as a standard in quantitative analyses to determine the concentration of penicillin V in various samples. Its deuterated nature allows for distinct mass spectral signatures, facilitating precise quantification in complex biological matrices. This application is critical for pharmacokinetic studies where accurate drug measurement is essential.

Pharmacokinetics

Research involving this compound aids in understanding the pharmacokinetic profile of penicillin V. Studies have shown that penicillin V exhibits significant absorption characteristics when administered orally, with a bioavailability that is affected by food intake . The use of deuterated compounds like this compound allows researchers to trace the metabolic pathways and elimination processes of penicillin V in vivo.

Microbiological Studies

This compound has been employed in microbiological research to study the effects of penicillins on bacterial resistance mechanisms. For instance, a study investigated the impact of narrow-spectrum antibiotics on the gut microbiome and resistome in children treated for acute otitis media. The findings indicated that even narrow-spectrum antibiotics like penicillin V could significantly alter microbial populations and promote resistance gene enrichment .

Case Study 1: Impact on Gut Resistome

A study followed a one-year-old child treated with penicillin V for acute otitis media, analyzing oral and fecal samples before and after treatment. The results revealed shifts in antimicrobial resistance genes, highlighting the potential consequences of antibiotic treatment on gut microbiota . This underscores the importance of monitoring antibiotic effects on microbial communities.

Case Study 2: Pharmacokinetic Profiling

In pharmacokinetic studies using this compound, researchers have been able to delineate the absorption, distribution, metabolism, and excretion (ADME) profiles of penicillin V. These studies are crucial for optimizing dosing regimens and understanding interindividual variability in drug response .

Table 1: Summary of Pharmacokinetic Parameters for Penicillin V

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 60-70% |

| Half-life | ~1 hour |

| Peak plasma concentration | 1-2 hours post-administration |

| Elimination route | Primarily renal |

Table 2: Effects of Penicillin V on Antimicrobial Resistance Genes

| Time Point | Oral Samples (ARGs Identified) | Fecal Samples (ARGs Identified) |

|---|---|---|

| Baseline | 11 | 7 |

| Day 5 | Increased/Decreased/Unchanged | Decreased |

| Day 30 | Returned to baseline or lower | Increased to 21 ARGs |

作用机制

Penicillin V-d5 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the synthesis and maintenance of the cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the disruption of cell wall biosynthesis and ultimately causing bacterial cell lysis and death .

相似化合物的比较

Structural and Analytical Comparisons

Table 1: Key Properties of Penicillin V-d5 and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Use(s) | Purity | Storage |

|---|---|---|---|---|---|---|

| This compound | 1356837-87-0 | C₁₆H₁₃D₅N₂O₅S | 355.42 | MS/NMR internal standard, antimicrobial studies | >98% | +4°C |

| This compound (K salt) | 2699607-22-0 | C₁₆D₅H₁₂KN₂O₅S | 393.51 | Isotopic labeling, pharmacokinetic studies | >98% | +4°C |

| Penicillin G-d5 (K salt) | N/A | C₁₆H₁₀D₅KN₂O₄S₂ | 374.48* | Treatment of systemic infections | >98% | N/A |

| Benzyl Penicillinate K Salt | 113-98-4 | C₁₆H₁₇KN₂O₄S | 372.48 | Analytical standard | N/A | N/A |

| Penicillin V (non-deuterated) | 87-08-1 | C₁₆H₁₈N₂O₅S | 350.38 | Clinical antibiotic | N/A | N/A |

*Calculated based on isotopic substitution.

Key Observations :

- Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-deuterated Penicillin V (CAS 87-08-1), enabling precise quantification in MS by offsetting molecular ion peaks .

- Solubility : this compound shares solubility profiles with Penicillin V (e.g., poor in water, soluble in alcohol and acetone) but exhibits altered pharmacokinetic properties due to deuterium’s kinetic isotope effect .

Functional and Pharmacological Differences

This compound vs. Penicillin G-d5 :

- Structural Variance: Penicillin G-d5 contains a benzyl side chain, whereas this compound has a phenoxymethyl group. This difference impacts bacterial target specificity .

- coli, S. aureus) . Penicillin G-d5: Used therapeutically for systemic infections (e.g., bloodstream, joints) due to broader efficacy against Gram-positive bacteria .

This compound vs. Non-Deuterated Penicillin V :

- Analytical Utility : this compound eliminates spectral overlap in NMR by replacing five hydrogens with deuterium, simplifying conformational studies .

生物活性

Penicillin V-d5, an isotopically labeled derivative of phenoxymethylpenicillin (Penicillin V), serves as an essential internal standard in research related to antibiotic quantification and pharmacokinetics. This compound is particularly significant in studies focused on the biological activity of penicillin antibiotics, especially in understanding their mechanisms of action, efficacy, and impact on bacterial resistance.

Overview of this compound

This compound is used primarily for analytical purposes, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications. Its isotopic labeling allows for precise quantification and tracking of penicillin V in biological samples. The compound exhibits similar biological properties to Penicillin V, which is a narrow-spectrum beta-lactam antibiotic effective against various gram-positive bacteria.

This compound, like other penicillins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. The minimum inhibitory concentrations (MICs) for various bacteria have been documented:

- Streptococcus pyogenes : MIC = 0.004-0.008 mg/L

- Staphylococcus aureus : MIC = 0.016 mg/L

- Clostridium difficile : MIC = 1 to >256 mg/L

These values indicate that this compound retains potent activity against clinically relevant pathogens .

Pharmacokinetics

The pharmacokinetic profile of Penicillin V has been studied extensively. Key parameters observed in clinical studies include:

- Cmax (maximum serum concentration) : Approximately 5.7 mg/L

- AUC (area under the curve) : Approximately 7.8 mg·h/L

- Half-life (t1/2) : Approximately 41 minutes for total serum concentration and 55 minutes for unbound drug .

These pharmacokinetic properties suggest that this compound has a rapid absorption and elimination profile, making it effective for short-term treatment regimens.

Study on Pharyngotonsillitis Treatment

A randomized controlled trial investigated the efficacy of different dosing regimens of Penicillin V in treating pharyngotonsillitis caused by group A streptococci. The study compared:

- 800 mg four times daily for five days

- 1000 mg three times daily for ten days

Results indicated that both regimens were non-inferior regarding clinical outcomes, with clinical cure rates of 89.6% in the five-day group versus 93.3% in the ten-day group. This suggests that shorter treatment durations may be sufficient without compromising efficacy .

Impact on Gut Microbiome and Resistome

Another study examined the effects of Penicillin V on the oral and gut microbiome of a young child treated for acute otitis media. Metagenomic sequencing revealed that while some antimicrobial resistance genes increased post-treatment, most returned to baseline levels after 30 days. This highlights the potential impact even narrow-spectrum antibiotics can have on microbial communities and resistance gene proliferation .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Value |

|---|---|

| Mechanism | Inhibition of cell wall synthesis |

| MIC (S. pyogenes) | 0.004-0.008 mg/L |

| Cmax | 5.7 mg/L |

| AUC | 7.8 mg·h/L |

| Half-life | 41 minutes (total), 55 minutes (unbound) |

常见问题

Basic Research Questions

Q. How is Penicillin V-d5 characterized in terms of structural identity and purity for research applications?

To confirm structural identity and purity, researchers should employ techniques such as nuclear magnetic resonance (NMR) to verify deuterium placement and isotopic integrity, high-performance liquid chromatography (HPLC) to assess chemical purity, and mass spectrometry (MS) for molecular weight validation. Elemental analysis can further quantify isotopic enrichment. Detailed protocols must adhere to journal guidelines for reproducibility, including full experimental parameters (e.g., solvent systems, column specifications) .

Q. What are the key considerations when using this compound as an internal standard in quantitative mass spectrometry?

Researchers must ensure isotopic purity (>99% deuterium enrichment) to avoid signal overlap with non-deuterated analogs. Matrix effects should be minimized via matched calibration curves in biologically relevant samples (e.g., plasma, tissue homogenates). Method validation should include limit of detection (LOD) , limit of quantification (LOQ) , and recovery rates. Cross-validate results with orthogonal techniques like LC-MS/MS to confirm accuracy .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) or solid-phase extraction to reduce matrix interference. Validate methods using spiked recovery experiments and stability tests under varying storage conditions (e.g., freeze-thaw cycles) .

Q. What are the critical storage and handling protocols for this compound to ensure experimental integrity?

Store lyophilized this compound at -20°C in a desiccated environment to prevent hydrolysis. Reconstitute in deuterated solvents (e.g., DMSO-d6) to minimize proton-deuterium exchange. Use chemical fume hoods and personal protective equipment (PPE) during handling, as per safety data sheets (SDS). Monitor stability via periodic HPLC analysis .

Q. What are the ethical and regulatory considerations when conducting in vivo studies with this compound?

Follow NIH guidelines for preclinical research, including Institutional Animal Care and Use Committee (IACUC) approvals. Document dosing regimens, pharmacokinetic sampling intervals, and adverse events. Comply with regional regulations (e.g., EPA, REACH) for hazardous substance disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound stability data across different experimental conditions?

Systematically test variables such as pH , temperature , and solvent composition using accelerated stability studies. Apply multivariate statistical analysis (e.g., ANOVA) to identify confounding factors. Cross-reference degradation products via high-resolution MS and publish raw datasets to enable meta-analyses .

Q. What pharmacokinetic modeling approaches are appropriate for this compound in dynamic biological systems?

Use compartmental models (e.g., two-compartment) to simulate distribution and clearance. Incorporate non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability. Validate models against in vivo data, adjusting for deuterium-induced metabolic differences (e.g., isotope effects on CYP450 enzyme activity) .

Q. How to design experiments to isolate this compound’s deuterium effects from its pharmacological activity?

Conduct parallel studies with non-deuterated Penicillin V under identical conditions. Compare binding affinities (e.g., surface plasmon resonance) and metabolic half-lives (e.g., liver microsomal assays). Use isotopic tracing (e.g., deuterium NMR) to monitor kinetic isotope effects (KIEs) in real time .

Q. How to validate the absence of isotopic scrambling in this compound under varying experimental pH levels?

Perform pH-stress testing (e.g., 1–13 pH range) with subsequent NMR or MS analysis to detect deuterium loss. Use isotopic labeling at non-exchangeable positions (e.g., methyl groups) to minimize scrambling. Publish chromatograms and spectral data as supplementary materials for peer validation .

Q. What statistical frameworks are optimal for reconciling contradictory findings in this compound’s metabolic stability across studies?

Apply Bayesian meta-analysis to weight studies by sample size and methodological rigor. Use sensitivity analysis to identify outliers driven by experimental artifacts (e.g., improper storage). Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize replication studies .

属性

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLBGHOLXOTWMN-DHJOJNDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。